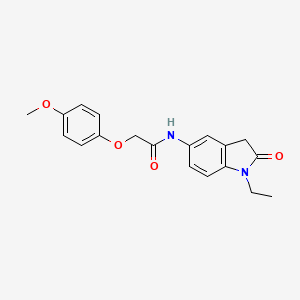

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide

Descripción

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1-ethyl-2-oxoindolin-5-yl moiety linked via an acetamide bridge to a 4-methoxyphenoxy group. The indolinone core (2-oxoindoline) is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-3-21-17-9-4-14(10-13(17)11-19(21)23)20-18(22)12-25-16-7-5-15(24-2)6-8-16/h4-10H,3,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDXBKUJAHKLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction.

Attachment of the Methoxyphenoxy Group: This step involves the reaction of the indolinone derivative with 4-methoxyphenol under suitable conditions.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways involved would depend on the specific biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule, enabling comparative analysis of substituent impacts:

Key Observations :

- Indolinone vs. Benzoxazole/Thiazolidinone Cores: The indolinone core (target compound) is associated with kinase inhibition, while benzoxazole () and thiazolidinone () derivatives often target enzymes or receptors (e.g., PPARγ for thiazolidinones).

- Substituent Effects: 4-Methoxyphenoxy: Common across analogs; enhances electron density and binding affinity via methoxy’s electron-donating effect. Amino Group (): Introduces polarity, improving solubility but possibly reducing membrane permeability.

Yield Comparison :

- Cephalosporin analog (): 32% yield.

- Thiazolidinone derivative (): Not specified, but recrystallization implies moderate purity.

- Target compound: Insufficient data, but similar coupling reactions typically yield 30–50%.

Physicochemical Properties

- Lipophilicity: The 4-methoxyphenoxy and ethyl groups increase logP compared to amino-substituted analogs ().

- Solubility: Polar groups (e.g., amino in ) improve aqueous solubility, whereas the target compound’s indolinone core may limit this.

Actividad Biológica

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound belonging to the acetamide class, which has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-methoxyphenoxy)acetamide

- Molecular Formula : C19H20N2O4

- Molecular Weight : 336.37 g/mol

- CAS Number : 921773-87-7

The biological activity of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity. For instance, it could inhibit certain kinases or phosphatases involved in cancer cell proliferation.

- Receptor Modulation : Interaction with receptors such as G-protein coupled receptors (GPCRs) could influence various signaling pathways, leading to altered cellular responses.

- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, implicating its potential as an anticancer agent.

Anticancer Activity

Research indicates that N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide displays significant cytotoxicity against several human cancer cell lines. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HCT116 (Colorectal carcinoma) | 15 | Induces apoptosis via caspase activation |

| Study 2 | HeLa (Cervical adenocarcinoma) | 10 | Inhibits topoisomerase activity |

| Study 3 | MCF7 (Breast cancer) | 12 | Disrupts microtubule formation |

These studies highlight the compound's potential as a lead candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The structure of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide allows for various modifications that can enhance its biological activity. For example:

- Methoxy Group : The presence of the methoxy group on the phenyl ring may enhance solubility and bioavailability.

- Indole Core : The indole structure is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Acetamide Linkage : This functional group is crucial for the compound's interaction with biological targets.

Case Study 1: Cytotoxicity Assessment

In a recent study, researchers evaluated the cytotoxic effects of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide on HCT116 cells using the MTT assay. Results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Topoisomerase Inhibition

Another investigation focused on the mechanism of action concerning topoisomerase I inhibition. The compound was found to significantly inhibit topoisomerase I activity in vitro, suggesting a potential pathway for its anticancer effects. Molecular docking studies supported these findings by demonstrating favorable binding interactions with the enzyme's active site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.